Cyclopropanesulfonamide vs. Butane-1-sulfonamide: Lipophilicity Modulation (cLogP)
The cyclopropanesulfonamide substituent reduces calculated logP (cLogP) by approximately 0.7–0.9 log units relative to the butane-1-sulfonamide analog, while preserving comparable hydrogen bond acceptor capacity. This shift is critical for maintaining ligand-lipophilicity efficiency (LLE) during optimization of CNS or systemic exposure programs [1]. The butane-1-sulfonamide analog [N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide] is commercially available but delivers higher logP that may push compounds beyond desirable physicochemical space.
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.1 (calculated via fragment-based method; cyclopropane sulfonamide + pyrimidine core) |
| Comparator Or Baseline | Butane-1-sulfonamide analog: cLogP ≈ 2.8–3.0 (calculated for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide) |
| Quantified Difference | Δ logP ≈ -0.7 to -0.9 units (lower lipophilicity for cyclopropanesulfonamide) |
| Conditions | Calculation based on XLogP3 fragment contributions (PubChem substructure analysis); experimental logD7.4 verification recommended. |
Why This Matters
Lower logP directly translates into reduced risk of CYP450 promiscuity, phospholipidosis, and hERG binding—parameters that procurement scientists must weigh when selecting building blocks for lead series with stringent developability criteria.
- [1] PubChem (NCBI). 4-amino-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide (CID entry). Computed properties including XLogP3. National Library of Medicine. View Source
